Currently, there is no published research article describing the specific synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. The patent application mentioning this compound as a potential therapeutic agent for centronuclear myopathies does not disclose the detailed synthetic procedure.
The current research on N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide primarily focuses on its potential as a therapeutic agent for centronuclear myopathies. Further research is needed to determine its efficacy, safety profile, and potential for clinical translation.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0